

Application Notes and Protocols for Nolatrexed Administration in Mouse Xenografts

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Compound of Interest

Compound Name: *Nolatrexed*

Cat. No.: *B128640*

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These application notes provide a comprehensive guide to the preclinical administration of **Nolatrexed** (formerly known as AG337), a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS), in mouse xenograft models. The information is intended to facilitate the design and execution of in vivo efficacy studies for cancer research.

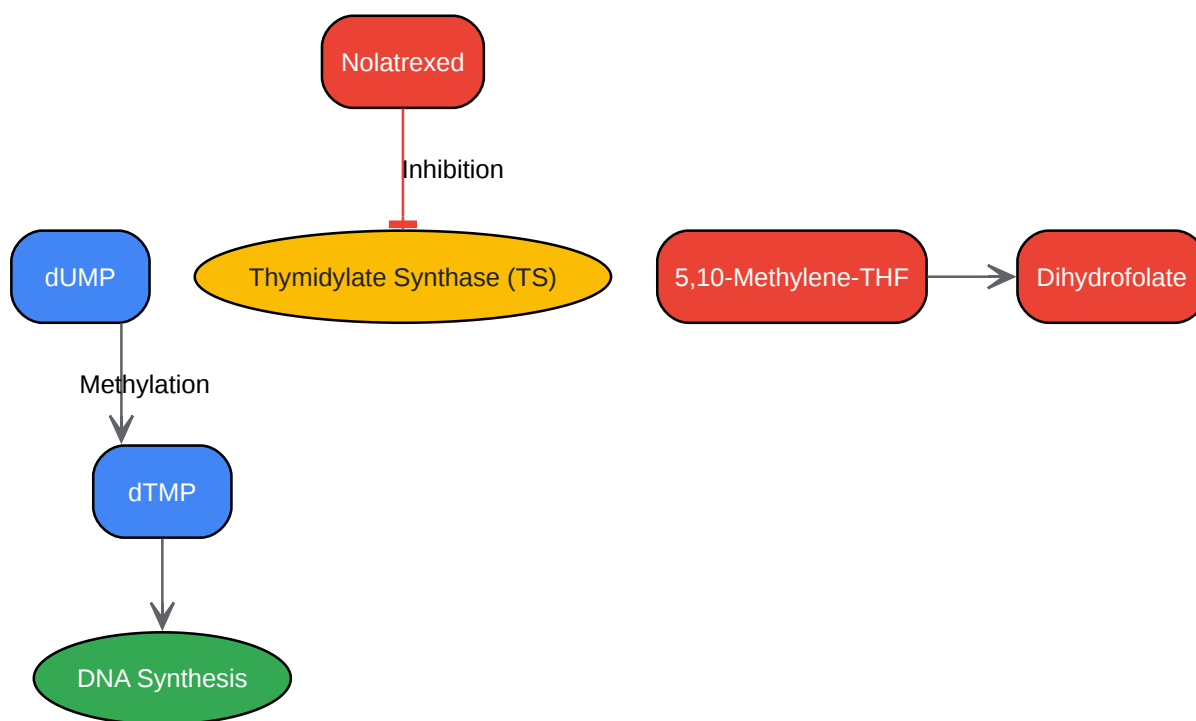
Introduction

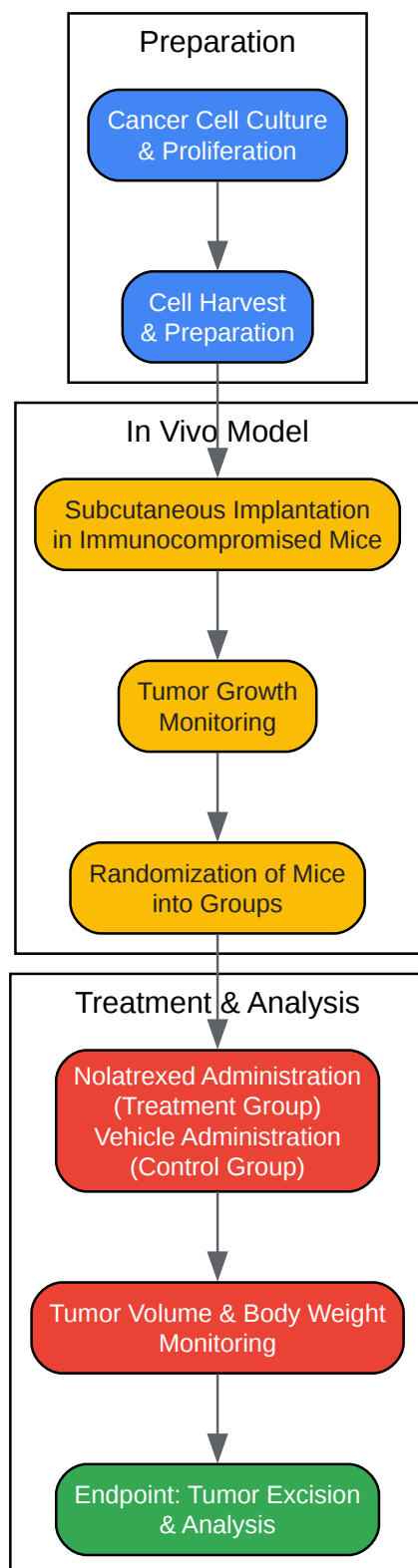
Nolatrexed is a quinazoline-based folate analog that inhibits thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][2] By blocking this pathway, **Nolatrexed** leads to the inhibition of DNA synthesis, resulting in cell cycle arrest in the S phase and subsequent apoptosis in rapidly dividing cancer cells.[3] Its lipophilic nature allows it to be orally bioavailable and to cross cell membranes without relying on the reduced folate carrier (RFC) transport system, which can be a mechanism of resistance to other antifolates.[4] Preclinical studies have demonstrated its potent antitumor activity in mouse xenograft models.

Mechanism of Action

Nolatrexed functions as an antimetabolite by targeting thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor.[1][2][5]

Nolatrexed binds to the folate cofactor binding site of TS, preventing the normal substrate-enzyme interaction.^[6] This inhibition depletes the intracellular pool of dTMP, and consequently dTTP, a critical building block for DNA synthesis and repair. The disruption of DNA replication ultimately triggers cell death, particularly in highly proliferative cancer cells.^{[3][5]}





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